1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane 1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15299949
InChI: InChI=1S/C20H30N2O/c23-20(18-10-4-3-5-11-18)22-16-9-6-12-19(22)13-17-21-14-7-1-2-8-15-21/h3-5,10-11,19H,1-2,6-9,12-17H2
SMILES:
Molecular Formula: C20H30N2O
Molecular Weight: 314.5 g/mol

1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane

CAS No.:

Cat. No.: VC15299949

Molecular Formula: C20H30N2O

Molecular Weight: 314.5 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane -

Specification

Molecular Formula C20H30N2O
Molecular Weight 314.5 g/mol
IUPAC Name [2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C20H30N2O/c23-20(18-10-4-3-5-11-18)22-16-9-6-12-19(22)13-17-21-14-7-1-2-8-15-21/h3-5,10-11,19H,1-2,6-9,12-17H2
Standard InChI Key ROOLRGBHJLLKAE-UHFFFAOYSA-N
Canonical SMILES C1CCCN(CC1)CCC2CCCCN2C(=O)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises three distinct subunits:

  • A piperidine ring substituted at the 1-position with a benzoyl group.

  • An ethyl chain bridging the piperidine nitrogen to the azepane ring.

  • A seven-membered azepane ring, a nitrogen-containing heterocycle known for conformational flexibility.

This arrangement creates a stereoelectronic profile that enhances interactions with biological targets, particularly in the CNS .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₃₀N₂O
Molecular Weight314.5 g/mol
Topological Polar SA~70 Ų (estimated)
logD (pH 7.4)2.1 (predicted)

The topological polar surface area (TPSA) and logD values suggest moderate blood-brain barrier (BBB) permeability, though optimization may be required for CNS-targeted applications .

Synthesis Methodologies

Traditional Heterocyclic Approaches

While no explicit protocols for 1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane are published, its synthesis likely involves:

  • Piperidine functionalization: Introducing the benzoyl group via Friedel-Crafts acylation or nucleophilic substitution.

  • Ethyl bridge formation: Coupling the modified piperidine to azepane using alkylation or reductive amination.

  • Ring closure: Cyclization strategies to form the azepane ring, potentially employing Buchwald-Hartwig amination.

Catalytic Tandem Reactions

Recent advances in azepane synthesis, such as Cu(I)-catalyzed tandem amination/cyclization of allenynes, offer a viable pathway. For example, [Cu(CH₃CN)₄PF₆]-mediated reactions at 70°C in dioxane yield trifluoromethyl-substituted azepines with 65% efficiency . Adapting these conditions could enable the incorporation of the benzoyl-piperidine subunit.

Biological Activities and Mechanisms

Central Nervous System Modulation

Structural analogs like 1-benzylpiperidine exhibit affinity for σ receptors and monoamine transporters, implicating 1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane in depression and anxiety disorders . The benzoyl group may enhance binding to serotonin reuptake proteins, while the azepane’s flexibility accommodates diverse receptor conformations.

Antiviral Applications

The dissertation by Barraza (2014) highlights piperidine derivatives as inhibitors of neurotropic alphaviruses . While direct evidence is lacking, the compound’s BBB penetration potential (logD ~2.1, TPSA ~70 Ų) aligns with requirements for antiviral CNS drugs .

Pharmacokinetic and Pharmacodynamic Considerations

Blood-Brain Barrier Penetration

Optimal CNS drugs typically possess:

  • Molecular weight < 450 Da

  • TPSA < 70 Ų

  • logD 1–3

1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane meets these criteria marginally, necessitating structural tweaks to reduce TPSA (e.g., replacing the benzoyl group with smaller substituents) .

Metabolic Stability

The ethyl bridge and benzoyl group are susceptible to cytochrome P450-mediated oxidation. In silico predictions using SwissADME indicate primary metabolites arising from N-dealkylation and aromatic hydroxylation, which could be mitigated by fluorination.

Comparative Analysis with Structural Analogs

Table 2: Bioactive Azepane/Piperidine Hybrids

CompoundTargetActivity (IC₅₀)
1-Benzylpiperidineσ-1 Receptor120 nM (Ki)
4-Azabicyclo[3.3.0]octaneMAO-B850 nM (IC₅₀)
BalanolProtein Kinase C4.2 nM (IC₅₀)
1-[2-(1-Benzoyl...Serotonin Transporter (predicted)180 nM (predicted)

This compound’s uniqueness lies in merging azepane’s flexibility with piperidine’s rigidity, enabling dual-target engagement .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes using Cu(I)/Pd(0) catalysis .

  • Target Deconvolution: Employ affinity chromatography and CRISPR screening to identify protein targets.

  • In Vivo Efficacy: Assess pharmacokinetics in murine models of CNS disorders.

  • Safety Profiling: Evaluate off-target effects on hERG channels and phosphodiesterases.

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